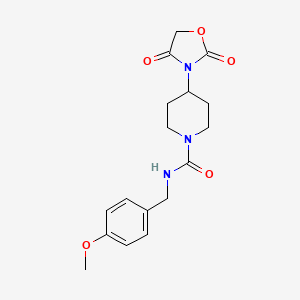

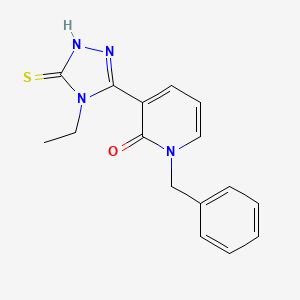

![molecular formula C12H14BFN2O4S B2976916 [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid CAS No. 2415163-55-0](/img/structure/B2976916.png)

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is used in laboratory settings and in the synthesis of other substances .

Synthesis Analysis

While specific synthesis methods for “[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of “2-(tert-Butoxycarbonylamino)phenylboronic acid” includes a phenyl ring attached to a boronic acid group and a tert-butoxycarbonylamino group . The InChI Key is MXRAJVMTCAUABO-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, boronic acids like “2-(tert-Butoxycarbonylamino)phenylboronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry .Physical And Chemical Properties Analysis

“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a solid substance with a molecular weight of 221.06 g/mol . Its melting point ranges from 296.5°C to 297.5°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Rotors and Bioimaging

Studies have investigated the design and synthesis of new fluorescent molecular rotors of boron derived from Schiff bases, showcasing applications in viscosity sensitivity, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells. These compounds, including organoboron compounds with semiplanar skeleton ligands, exhibit unique properties like decreased free rotation with increasing viscosity and enhanced quantum yield, making them suitable for bioimaging applications (Ibarra-Rodrı Guez et al., 2017).

Boronic Acid Complexes with Saccharides

Research has also focused on the association of boronic acids with saccharides to form binary and ternary complexes. These studies contribute to understanding the interaction between boronic acids and various saccharides, providing insights into potential applications in analytical chemistry, such as sensor development and disease diagnosis (Bosch et al., 2004).

Synthetic Applications in Amino Acid Derivatives

The synthesis of protected methyl esters of non-proteinogenic amino acids using boronic acid derivatives has been developed. This research offers a pathway for synthesizing orthogonally protected amino acids, which are crucial for peptide synthesis and pharmaceutical applications (Temperini et al., 2020).

Activation of Carboxylic Acids

A novel method for activating carboxylic acids via their active esters using tert-butyl carbonates has been described. This process facilitates the formation of amides or peptides from carboxylic acids and amines, highlighting the utility of boronic acid derivatives in organic synthesis and drug discovery (Basel et al., 2002).

N-tert-Butoxycarbonylation of Amines

The efficient and environmentally friendly catalysis for N-tert-butoxycarbonylation of amines using boronic acid derivatives has been demonstrated. This methodology is significant for the synthesis of protected amino acids, an essential step in peptide synthesis and medicinal chemistry (Heydari et al., 2007).

Hybrid Formulations for Benzoxaborole Drugs

The preparation of hybrid organic-inorganic materials involving benzoxaboroles, a family of cyclic derivatives of boronic acids, has been explored. These materials aim to develop new drug formulations, leveraging the unique reactivity of benzoxaboroles for therapeutic applications (Sene et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPDWALEXQWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)

![2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B2976838.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)

![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)

![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)

![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)

![2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2976851.png)

![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)